molecular formula C21H17ClN2OS B2837431 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide CAS No. 341968-00-1

2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2837431
CAS No.: 341968-00-1
M. Wt: 380.89
InChI Key: FFPXWLYNGHCXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide is a synthetic hydrazide derivative characterized by a central acetohydrazide backbone, a 4-chlorophenylsulfanyl group, and a diphenylmethylene substituent. Its molecular structure combines aromatic and sulfur-containing moieties, which are often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c22-18-11-13-19(14-12-18)26-15-20(25)23-24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPXWLYNGHCXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide typically involves the reaction of 4-chlorothiophenol with diphenylmethyleneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide exhibit significant anticancer properties. For instance, derivatives containing the chlorophenyl group have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism through which they may exert their therapeutic effects .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical in the treatment of Alzheimer's disease and type 2 diabetes mellitus, respectively. The compound's structure suggests it may interact effectively with these enzymes, leading to reduced activity and subsequent therapeutic benefits .

Case Study 1: Antitumor Evaluation

A study conducted by researchers at a leading university synthesized several derivatives of this compound to evaluate their antitumor activity. The derivatives were tested against a panel of human tumor cell lines following the National Cancer Institute protocols. Results indicated a mean growth inhibition rate of over 50% in several tested lines, particularly in lung and pancreatic cancers .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was assessed for its inhibitory effects on α-glucosidase. The results showed that it significantly inhibited the enzyme's activity, which is crucial for managing blood sugar levels in diabetic patients. The study suggested that this compound could serve as a lead for developing new antidiabetic medications .

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a) 2-[(4-Chlorophenyl)sulfanyl]-N′-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide
  • Molecular Formula : C₂₂H₁₈ClFN₂O₂S
  • Physicochemical Properties : Higher molecular weight (428.906 g/mol) compared to the target compound due to the fluorine and oxygen atoms.
  • Relevance: The fluorobenzyl group may improve metabolic stability but reduce solubility compared to non-polar substituents .
b) N′-(4-Bromobenzylidene)-2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetohydrazide (13b)
  • Structure: Features a bipyridinyl core with a cyano group and 4-bromobenzylidene substituent.
  • Synthesis : Yielded 71% via condensation, indicating moderate efficiency.
  • Bioactivity : Demonstrated antibacterial activity against B. subtilis (inhibition zone diameter unspecified), suggesting halogenated analogs may enhance antimicrobial potency .
c) Coumarin-Based Derivatives (IntechOpen)
  • Example : 2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-chlorophenyl)ethylidene)acetohydrazide
  • Bioactivity : Strong virustatic effects against HAV (IC₅₀ = 8.5 µg/ml, TI = 88).
  • Key Difference: The coumarin moiety introduces planar aromaticity, likely enhancing viral replication inhibition compared to non-coumarin hydrazides .

Triazole-Containing Hydrazides

a) 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-{(E)-[4-(methylsulfanyl)phenyl]methylene}acetohydrazide
  • Molecular Formula : C₂₄H₂₁ClN₆S₂
  • Applications: Triazole rings are known for antifungal and anticancer activities, though specific data are unavailable here .
b) 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,4-dichlorophenyl)methylene]acetohydrazide
  • Key Substituent : 2,4-Dichlorophenyl group adds steric bulk and electron-withdrawing effects.
  • Implications : Increased halogenation may enhance cytotoxicity but also elevate toxicity risks .

Heterocyclic Derivatives with Enhanced Bioactivity

a) Pyridyl-Oxadiazole Hybrid (Compound 132)
  • Structure : Contains a pyridyl-oxadiazole core linked to an indolylmethylene group.
  • Bioactivity : EGFR inhibition with IC₅₀ = 0.010 µM, highlighting the impact of heterocyclic moieties on kinase targeting .
b) Purine-Based Analog (Compound 6)
  • Structure : Integrates a purine ring via sulfanyl linkage.
  • Synthesis : Prepared via condensation of 4-chlorobenzaldehyde with a purinyl precursor.
  • Application : Investigated as an antithyroid agent, demonstrating the versatility of hydrazide scaffolds in targeting endocrine pathways .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀ / Inhibition Zone) Reference ID
Target Compound Not Provided Not Provided Diphenylmethylene, 4-chlorophenylsulfanyl N/A -
2-[(4-Chlorophenyl)sulfanyl]-N′-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide C₂₂H₁₈ClFN₂O₂S 428.906 4-Fluorobenzyloxy N/A
N′-(4-Bromobenzylidene)-2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetohydrazide (13b) C₂₇H₁₉BrClN₃O₂ 552.82 Bipyridinyl, bromo Antibacterial (B. subtilis)
Coumarin Derivative (IntechOpen) C₂₄H₁₇ClN₂O₄ 456.86 Coumarin, 4-chlorophenyl Anti-HAV (IC₅₀ = 8.5 µg/ml)
Pyridyl-Oxadiazole Hybrid (132) C₂₀H₁₅N₅O₂S 397.43 Pyridyl-oxadiazole, indolyl Anticancer (EGFR, IC₅₀ = 0.010 µM)

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide , also known by its CAS number 303091-15-8 , is a hydrazone derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, enzyme inhibition, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN2OS2
  • Molecular Weight : 350.89 g/mol
  • Purity : >90%
  • Solubility : Soluble in DMSO

The compound features a chlorophenyl group and a sulfanyl moiety, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial potential of compounds similar to this compound. For instance, derivatives with the sulfamoyl functionality demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
7lS. typhiStrong2.14
7mB. subtilisModerate0.63

These results indicate that the presence of the sulfanyl group may enhance the antibacterial properties of the compound.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong Inhibition1.21
UreaseStrong Inhibition2.14

The results showed that compounds similar to this hydrazone exhibited significant inhibitory effects on both enzymes, suggesting potential therapeutic applications in treating conditions associated with these enzymes .

Anticancer Properties

In addition to antibacterial and enzyme inhibition activities, research indicates that hydrazone derivatives may possess anticancer properties. For example, compounds with structural similarities were tested against human non-small cell lung cancer cells (A549), showing promising results in inducing apoptosis through mitochondrial pathways .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study synthesized several hydrazone derivatives, including those with chlorophenyl groups, which were screened for antibacterial activity against various strains. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
  • Enzyme Inhibition Assays :
    In another study, a series of compounds were evaluated for their AChE and urease inhibitory activities using standard assays. The findings revealed that specific derivatives significantly inhibited these enzymes, highlighting their potential as therapeutic agents .
  • Anticancer Activity Assessment :
    Research involving flavonoid derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines through specific biochemical pathways. This suggests that similar hydrazone compounds may also exhibit anticancer activity .

Q & A

Basic: What are the optimized synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-chlorophenylthiol with chloroacetyl chloride to form the sulfanylacetate intermediate.
  • Step 2: Reaction with hydrazine hydrate to yield the acetohydrazide precursor.
  • Step 3: Schiff base formation via condensation with diphenylketone under reflux in ethanol, catalyzed by acetic acid (5–10 mol%) .
  • Purification: Recrystallization from methanol or ethanol, or column chromatography using silica gel (hexane:ethyl acetate, 3:1) to achieve >95% purity .

Key variables affecting yield (65–85%): solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (sulfanyl-CH₂), δ 10.2 ppm (hydrazone NH) .
    • ¹³C NMR: Signals at ~170 ppm (C=O), ~160 ppm (C=N) .
  • IR Spectroscopy: Bands at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-S) .
  • Mass Spectrometry: Molecular ion peak at m/z ~405 (M⁺) with fragmentation patterns matching the hydrazone and sulfanyl groups .
  • X-ray Crystallography: Resolves spatial conformation (e.g., E-isomer dominance in the hydrazone moiety) .

Basic: What are the common reactivity patterns of this compound under standard laboratory conditions?

Methodological Answer:

  • Oxidation: Sulfanyl group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ (30%) in acetic acid (60°C, 6 hours) .
  • Reduction: Hydrazone (C=N) reduces to hydrazine (C-N) with NaBH₄ in methanol (0°C, 2 hours), yielding intermediates for functionalization .
  • Electrophilic Substitution: Chlorophenyl ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para position .

Advanced: How can DFT calculations guide the optimization of this compound’s electronic properties?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Predicts HOMO-LUMO gaps (~3.5 eV) to assess redox stability and charge-transfer potential .
  • Solvent Effects: Polarizable continuum models (PCM) evaluate solubility trends (e.g., higher solubility in DMSO vs. water) .
  • Reaction Mechanism Mapping: Identifies transition states for hydrazone formation (activation energy ~25 kcal/mol) .

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT assay, 48-hour incubation) to minimize variability .
  • Control Experiments: Compare with positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Structural Confirmation: Re-characterize batches via LC-MS to rule out degradation or isomerization .

Advanced: What in vitro models are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • Bacterial Strains: Staphylococcus aureus (Gram+) and E. coli (Gram-) in broth microdilution assays (MIC range: 8–32 µg/mL) .
  • Fungal Strains: Candida albicans via agar diffusion (zone of inhibition: 12–18 mm at 50 µg/disc) .
  • Mechanistic Studies: Time-kill assays and membrane permeability tests (propidium iodide uptake) .

Advanced: How to design SAR studies to improve its anticancer activity?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂ at phenyl rings) to enhance DNA intercalation .
  • Bioisosteric Replacement: Replace sulfanyl with sulfonyl to improve metabolic stability .
  • In Silico Screening: Dock optimized analogs into EGFR (PDB: 1M17) to predict binding affinity (<100 nM) .

Advanced: How to resolve solubility limitations in pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems: Use Cremophor EL (10%) in PBS for in vivo administration .
  • Prodrug Design: Synthesize phosphate esters of the hydrazone group to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.